[Palladacycle Gen. 4], 98%
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Overview
Description
Palladacycle Gen. 4 is a type of palladacycle, which is a class of metallacycles that contain at least one carbon-palladium bond . Palladacycles are often used as intermediates in catalytic or palladium-mediated reactions and have been investigated as pre-catalysts for homogeneous catalysis and synthesis . The CAS number for Palladacycle Gen. 4 is 1810068-35-9 .
Molecular Structure Analysis
The molecular weight of Palladacycle Gen. 4 is 1140.34 . The linear formula is C48H44F12N3O5PPdS . The Inchi Code is 1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;;;+1/p-1 .
Chemical Reactions Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .
Physical And Chemical Properties Analysis
Palladacycle Gen. 4 is a solid substance . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Catalytic Applications
Palladacycle catalysts, including those of the fourth generation, are renowned for their efficiency in carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions. They have shown high activity in Heck-type reactions, Suzuki coupling of challenging substrates, and in facilitating reactions in aqueous media under microwave irradiation. These catalysts are appreciated for their ease of synthesis, modification, stability, and low palladium leaching, allowing for repeated use without significant loss of activity. Their applications span from classical hydrogenations to enantioselective aldol-type condensations, showcasing their versatility in organic synthesis (Bedford, 2003), (Susanto et al., 2012), (Dupont et al., 2001).
Synthetic Applications
In the realm of synthetic chemistry, palladacycles have been utilized to efficiently catalyze the formation of complex molecules, including coumarin-based rings and various heterocyclic compounds. They enable the intramolecular C-H bond functionalization, leading to the synthesis of tri, tetra, and pentacyclic compounds, some of which were characterized by X-ray analysis. These findings underline the utility of palladacycles in the construction of complex molecular architectures (Kapdi et al., 2013).
Therapeutic Potential
Although the focus is away from direct drug use and side effects, it's noteworthy to mention the exploration of palladacycles in cancer research. These compounds have been investigated for their potential anti-cancer properties, showing promise in various studies. The exploration into palladacycles as potential therapeutic agents exemplifies the broader implications of their chemical properties beyond basic chemical synthesis and catalysis (Kapdi & Fairlamb, 2014).
Safety And Hazards
Future Directions
Palladacycles have been shown to be versatile motifs in cross-coupling reactions . Their unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could be further explored and utilized in future research and applications .
properties
IUPAC Name |
[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHWNJDFGWFOD-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H45F12N3O5PPdS+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Palladacycle Gen. 4] |
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